molecular formula C12H7F3N2O2 B6390671 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid CAS No. 1261904-77-1

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6390671
CAS No.: 1261904-77-1
M. Wt: 268.19 g/mol
InChI Key: SIKHKDTZKIMBCB-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a trifluorophenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the trifluorophenyl group with the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridine compounds.

Scientific Research Applications

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a trifluorophenyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-6-2-8(14)10(9(15)3-6)5-1-7(12(18)19)11(16)17-4-5/h1-4H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKHKDTZKIMBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=C(N=C2)N)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687731
Record name 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-77-1
Record name 2-Amino-5-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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